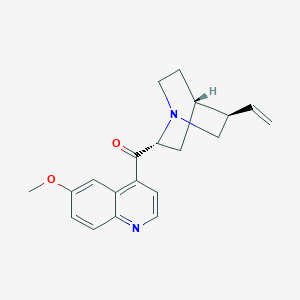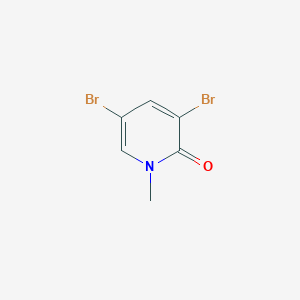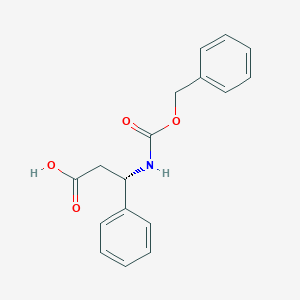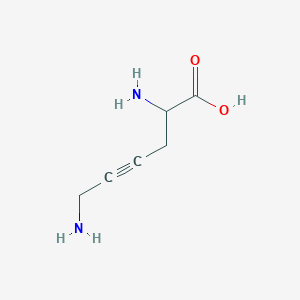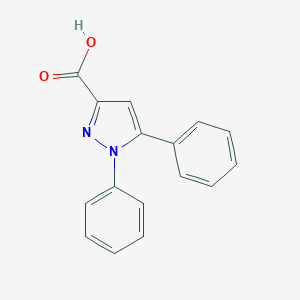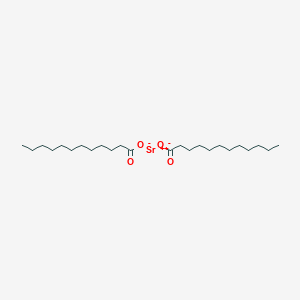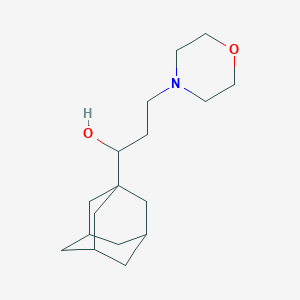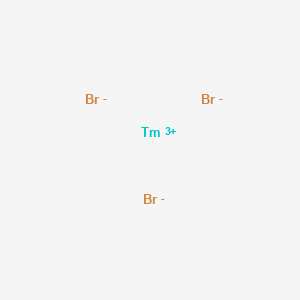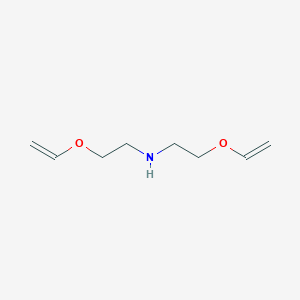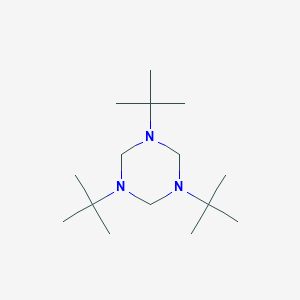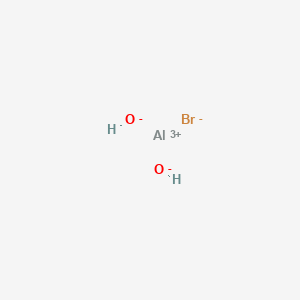
Aluminium bromide dihydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminium bromide dihydroxide is a chemical compound with the molecular formula AlBr(OH)2. It is a white crystalline solid that is commonly used in scientific research. Aluminium bromide dihydroxide is synthesized using a specific method that involves the reaction of aluminium hydroxide and hydrobromic acid. This compound has various biochemical and physiological effects and is known for its unique mechanism of action.
Mécanisme D'action
The mechanism of action of aluminium bromide dihydroxide is based on its ability to act as a Lewis acid. It can accept electron pairs from other molecules, making it a strong catalyst for chemical reactions. Aluminium bromide dihydroxide is also known to form complexes with other molecules, which can enhance its catalytic activity.
Effets Biochimiques Et Physiologiques
Aluminium bromide dihydroxide has various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi. It also has antitumor activity and has been used in the treatment of cancer. Aluminium bromide dihydroxide has been shown to have anti-inflammatory properties and can reduce the production of cytokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using aluminium bromide dihydroxide in lab experiments is its high catalytic activity. It is also relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its reactivity with water and air. It can react with moisture in the air, leading to the formation of hydrobromic acid, which can be corrosive.
Orientations Futures
There are several future directions for the research and development of aluminium bromide dihydroxide. One area of research is the development of new catalysts based on this compound. Another area of research is the study of its potential applications in the production of renewable energy sources, such as biofuels. Additionally, aluminium bromide dihydroxide could be used in the development of new materials with unique properties, such as high strength and durability.
Conclusion:
In conclusion, aluminium bromide dihydroxide is a chemical compound that has various applications in scientific research. It is synthesized using a specific method and has a unique mechanism of action. This compound has various biochemical and physiological effects and is known for its high catalytic activity. While there are limitations to its use in lab experiments, there are several future directions for research and development in this field.
Méthodes De Synthèse
The synthesis of aluminium bromide dihydroxide involves the reaction of aluminium hydroxide and hydrobromic acid. Aluminium hydroxide is first dissolved in water to form a solution. Hydrobromic acid is then added to the solution, and the mixture is heated to a specific temperature. The reaction results in the formation of aluminium bromide dihydroxide, which is then filtered and dried.
Applications De Recherche Scientifique
Aluminium bromide dihydroxide is commonly used in scientific research as a catalyst in various chemical reactions. It is also used as a reagent in the synthesis of organic compounds. This compound has been used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. Aluminium bromide dihydroxide is also used in the study of the properties of materials and in the development of new materials.
Propriétés
Numéro CAS |
15122-63-1 |
|---|---|
Nom du produit |
Aluminium bromide dihydroxide |
Formule moléculaire |
AlBrH2O2 |
Poids moléculaire |
140.9 g/mol |
Nom IUPAC |
aluminum;bromide;dihydroxide |
InChI |
InChI=1S/Al.BrH.2H2O/h;1H;2*1H2/q+3;;;/p-3 |
Clé InChI |
ILUFHHVMENUZLB-UHFFFAOYSA-K |
SMILES |
[OH-].[OH-].[Al+3].[Br-] |
SMILES canonique |
[OH-].[OH-].[Al+3].[Br-] |
Autres numéros CAS |
15122-63-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



